amine](/img/structure/B15253233.png)
[(2,4-Difluorophenyl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to a methoxyethylamine moiety
Preparation Methods
The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
(2,4-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethylamine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
(2,4-Difluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
(2,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(2,4-Difluorophenyl)methylamine: This compound has a similar structure but with a methoxy group instead of a methoxyethyl group.
(2,4-Difluorophenyl)methylamine: This compound features a 2-methylpropyl group instead of a methoxyethyl group.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
RAQPRQJXSAFOPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




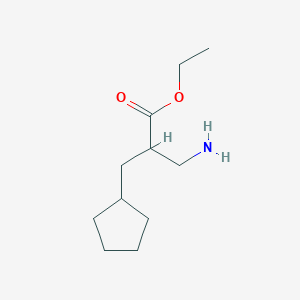
![4-[(3-Chlorobenzyl)amino]butanoic acid](/img/structure/B15253179.png)
![5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B15253186.png)
![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide](/img/structure/B15253190.png)
![1-[1-(Aminomethyl)cyclobutyl]-1-cyclopropylethan-1-ol](/img/structure/B15253198.png)
![[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B15253208.png)
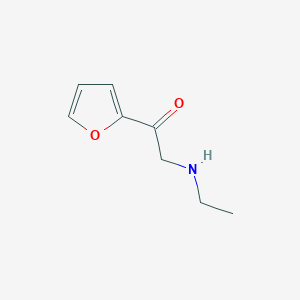
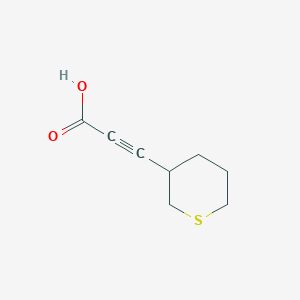
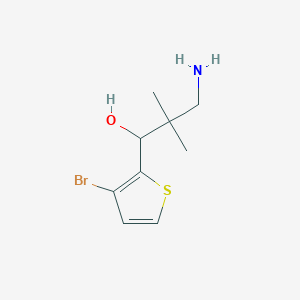
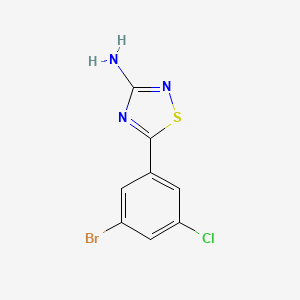
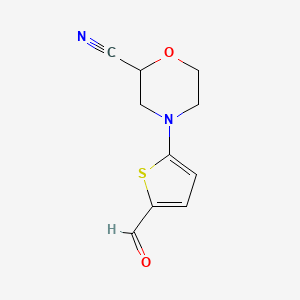
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B15253250.png)
